2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
This compound features a benzimidazole core linked via an ethanone bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidine group. Its structural complexity combines heterocyclic motifs known for pharmacological relevance. The benzimidazole moiety is associated with kinase and receptor modulation, while the trifluoromethylpyrimidine-piperazine segment enhances metabolic stability and target affinity .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)15-9-16(23-11-22-15)25-5-7-26(8-6-25)17(28)10-27-12-24-13-3-1-2-4-14(13)27/h1-4,9,11-12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCQHIUHOBTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.45 g/mol. The presence of trifluoromethyl and piperazine moieties contributes to its unique biological profile.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to our target exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The mode of action is primarily through disruption of bacterial cell wall synthesis and interference with DNA replication .
Antioxidant Activity
The antioxidant capacity of benzimidazole derivatives has been evaluated using DPPH and ABTS assays. These studies suggest that the presence of specific functional groups enhances radical scavenging activity, which can mitigate oxidative stress in biological systems .
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of a related benzimidazole derivative in vitro. It was found to inhibit the growth of MCF-7 (breast cancer) cells with an IC50 value of 12 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Substituents at specific positions on the benzimidazole ring can enhance or diminish activity:
- Trifluoromethyl group : Increases lipophilicity and biological activity.
- Piperazine moiety : Enhances binding affinity to biological targets.
- Ethyl ketone group : Plays a crucial role in modulating pharmacokinetics.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of related benzimidazole derivatives. For example, compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and disruption of tubulin polymerization, which are critical for cancer cell division and survival .
Antimicrobial Activity
Compounds containing benzimidazole and piperazine structures have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens . Studies have reported that certain derivatives exhibit comparable or superior activity to established antimicrobial agents, suggesting their potential as new lead compounds in antibiotic development.
Case Study 1: Anticancer Activity
A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. Among these, a derivative closely related to this compound showed an IC50 value of less than 1 µM against BT-474 cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Evaluation
Another study focused on synthesizing novel piperazine derivatives that included the benzimidazole core. These compounds were tested against Gram-positive and Gram-negative bacteria, with several showing minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like penicillin. This highlights their potential application in treating resistant bacterial infections .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Anticancer | 2-(1H-benzo[d]imidazol-1-yl)-... | BT-474 (breast cancer) | < 1 µM |
| Antimicrobial | Various benzimidazole-piperazine derivatives | E. coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- The trifluoromethylpyrimidine group in the target compound is unique compared to phenyl or thieno-pyrazole substituents in analogs .
- Piperazine linkers are common, but their substitution patterns (e.g., ethanol in vs. methanone in ) influence solubility and target engagement.
- The ethanone bridge in the target compound may enhance conformational rigidity compared to flexible ethanol or ether linkages in analogs .
Key Observations :
- Microwave-assisted synthesis (e.g., ) reduces reaction times compared to traditional reflux methods (e.g., ).
- The target compound’s synthesis likely parallels , where piperazine intermediates are coupled with benzimidazole derivatives under reflux.
Pharmacological and Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs .
- kinase inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
